molecular formula C18H17NO4 B12299372 Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Cat. No.: B12299372
M. Wt: 311.3 g/mol
InChI Key: VITYVFJIOCWYIP-UHFFFAOYSA-N
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Description

Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is an organic compound that features a naphthalene ring fused to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method involves the condensation of naphthalene derivatives with pyrrolidinone intermediates under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene ring structure.

    Pyrrolidinone derivatives: Compounds like 2-pyrrolidinone and N-methyl-2-pyrrolidone have similar pyrrolidinone structures.

Uniqueness

Methyl 3-(1-(naphthalen-1-yl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is unique due to the combination of the naphthalene ring and pyrrolidinone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 3-(1-naphthalen-1-yl-5-oxopyrrolidin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C18H17NO4/c1-23-18(22)10-16(20)13-9-17(21)19(11-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13H,9-11H2,1H3

InChI Key

VITYVFJIOCWYIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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